molecular formula C16H11ClFN3O2S B5982917 N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

Cat. No.: B5982917
M. Wt: 363.8 g/mol
InChI Key: FTIJKKKEDOWKOD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide is a useful research compound. Its molecular formula is C16H11ClFN3O2S and its molecular weight is 363.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.0244536 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide and its derivatives have shown promising results in the field of cancer research. For instance, certain compounds derived from it demonstrated significant anticancer activity, particularly against non-small cell lung and CNS cancer cell lines. One compound was especially potent against the HOP-92 and U251 cell lines (Berest et al., 2011). Another study reported the synthesis of novel derivatives that exhibited considerable cytotoxicity and were found to be highly active against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of derivatives of this compound. A study focused on synthesizing a series of acetamides, which exhibited weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice (Bunyatyan et al., 2020).

Anti-inflammatory Activity

Derivatives of this compound have shown potential in anti-inflammatory applications. A study synthesized eight derivatives and tested them for anti-inflammatory activity, with some showing significant activity (Sunder et al., 2013).

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of derivatives of this compound. For example, a series of derivatives were synthesized and screened for antimicrobial activity against various bacteria and fungi, with some showing notable effectiveness (Badiger et al., 2013), (Parikh et al., 2014).

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O2S/c17-11-7-9(5-6-12(11)18)19-14(22)8-24-16-20-13-4-2-1-3-10(13)15(23)21-16/h1-7H,8H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIJKKKEDOWKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide
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N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide
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N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide
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N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide
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N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

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